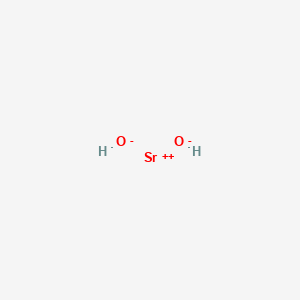

Strontium dihydroxide

Description

Significance of Alkaline Earth Metal Hydroxides in Contemporary Chemistry

Alkaline earth metals, found in Group 2 of the periodic table, include beryllium, magnesium, calcium, strontium, barium, and radium. solubilityofthings.com These elements are highly reactive, especially with water and acids, and they form alkaline hydroxides. solubilityofthings.com Their reactivity generally increases down the group. aakash.ac.in

The hydroxides of alkaline earth metals are generally less basic and stable than their alkali metal counterparts. aakash.ac.in However, their basicity increases down the group. uobabylon.edu.iq These compounds are predominantly ionic, though less so than the corresponding alkali metal compounds. aakash.ac.in The solubility of these hydroxides in water also tends to increase as the atomic number of the metal increases. uobabylon.edu.iqlibretexts.org

These hydroxides have various applications. For instance, barium hydroxide (B78521) is utilized in analytical chemistry. solubilityofthings.com In general, the oxides and hydroxides of alkaline earth metals are thermally stable. geeksforgeeks.org

Overview of Strontium Dihydroxide's Academic Research Trajectory

This compound has been a subject of interest in various fields of chemical research. Historically, it was notably used in the sugar refining industry, particularly for purifying beet sugar. atamanchemicals.comnanotrun.com This process, patented in the mid-19th century, involved the precipitation of disaccharide salt, which, after separation and treatment with carbon dioxide, releases the sugar. atamanchemicals.comnanotrun.com

In more contemporary research, this compound, particularly its octahydrate form, is utilized as a precursor in the synthesis of strontium-based nanomaterials through methods like sol-gel hydrothermal synthesis. sigmaaldrich.com It has also found applications in the fabrication of high-performance perovskite solar cells and in the synthesis of solid base catalysts. sigmaaldrich.com Furthermore, it serves as a raw material for manufacturing other strontium salts and as a stabilizer in plastics. atamanchemicals.comyuanhechem.comchemicalbook.com

Hydrated Forms and Their Chemical Distinction

This compound can exist in an anhydrous form as well as in hydrated forms, most notably as a monohydrate and an octahydrate. atamanchemicals.comnih.govnih.gov These forms differ in their water content, which in turn affects their physical and chemical properties.

Anhydrous this compound

Anhydrous this compound, Sr(OH)₂, is a white, deliquescent crystalline solid. atamanchemicals.comwebelements.com It can be prepared by dehydrating its octahydrate form. webelements.com This compound melts at 535°C and decomposes to strontium oxide and water at higher temperatures. webelements.com

Key Properties of Anhydrous this compound

| Property | Value |

|---|---|

| Chemical Formula | Sr(OH)₂ webelements.comchemspider.com |

| Molar Mass | 121.63 g/mol nih.govepa.gov |

| Appearance | White crystalline solid webelements.com |

| Density | 3.625 g/cm³ atamanchemicals.comwebelements.com |

| Melting Point | 535 °C (decomposes) webelements.com |

| Solubility in Water | Slightly soluble atamanchemicals.com |

| Crystal Structure | Orthorhombic lookchem.com |

This compound Monohydrate

This compound monohydrate, Sr(OH)₂·H₂O, is another hydrated form of the compound. nih.govnist.gov It can be prepared by hydrating strontium oxide or by evaporating a boiling solution of strontium hydroxide. nist.gov Research indicates a close structural relationship between the monohydrate and the anhydrous form based on their similar X-ray diffraction patterns and optical properties. nist.gov

Key Properties of this compound Monohydrate

| Property | Value |

|---|---|

| Chemical Formula | Sr(OH)₂·H₂O nih.govnist.gov |

| Molar Mass | 139.65 g/mol atamanchemicals.comnih.gov |

| Crystal System | Biaxial nist.gov |

This compound Octahydrate

The most common and commercially supplied form is this compound octahydrate, Sr(OH)₂·8H₂O. atamanchemicals.comnih.govsynthetikaeu.comsigmaaldrich.com It appears as colorless, tetragonal, deliquescent crystals. atamanchemicals.comchemicalbook.com This form is significantly more soluble in water than its anhydrous counterpart. atamanchemicals.comchemicalbook.com When heated to 100°C, it loses its water of crystallization. honeywell.comavantorsciences.comprochemonline.com The crystal structure of the octahydrate has been studied in detail, revealing a tetragonal space group. nih.govresearchgate.netiucr.org Neutron diffraction studies have further elucidated the positions of hydrogen atoms within the crystal lattice.

Key Properties of this compound Octahydrate

| Property | Value |

|---|---|

| Chemical Formula | Sr(OH)₂·8H₂O nih.govsynthetikaeu.comsigmaaldrich.com |

| Molar Mass | 265.76 g/mol nih.govsynthetikaeu.comsigmaaldrich.com |

| Appearance | White crystalline solid synthetikaeu.comprochemonline.comereztech.com |

| Density | 1.90 g/cm³ atamanchemicals.comsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 100 °C (loses water) honeywell.comavantorsciences.comprochemonline.comereztech.com |

| Solubility in Water | Much more soluble than the anhydrous form atamanchemicals.comchemicalbook.com |

| Crystal Structure | Tetragonal wikipedia.orgnih.goviucr.org |

Propriétés

Numéro CAS |

18480-07-4 |

|---|---|

Formule moléculaire |

H2O2Sr |

Poids moléculaire |

121.63 g/mol |

Nom IUPAC |

strontium;dihydroxide |

InChI |

InChI=1S/2H2O.Sr/h2*1H2;/q;;+2/p-2 |

Clé InChI |

UUCCCPNEFXQJEL-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[Sr+2] |

SMILES canonique |

[OH-].[OH-].[Sr+2] |

Autres numéros CAS |

18480-07-4 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

strontium hydroxide strontium hydroxide octahydrate |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Strontium Dihydroxide

Direct Synthesis Routes

Direct synthesis methods are the most common approaches for preparing strontium dihydroxide. These routes are favored for their straightforward execution and rely on fundamental chemical reactions, including precipitation and hydration.

Chemical Precipitation from Soluble Strontium Salts with Strong Baseswikipedia.orgsarchemlabs.com

A principal method for synthesizing this compound is through the chemical precipitation that occurs when a strong base is added to a solution of a soluble strontium salt. wikipedia.orgchemeurope.com Due to the relatively low solubility of this compound in cold water, it readily precipitates from the aqueous solution as a fine white powder upon reaction. wikipedia.orgatamanchemicals.com The resulting precipitate can then be isolated through filtration, washed with cold water to remove residual soluble impurities, and subsequently dried. wikipedia.orgchemeurope.com

Utilization of Strontium Nitrate (B79036) Precursorswikipedia.orgsarchemlabs.com

Strontium nitrate (Sr(NO₃)₂) is one of the most commonly used soluble strontium salts for this precipitation method. wikipedia.orgchemeurope.comatamanchemicals.com The synthesis is typically carried out by the dropwise addition of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to an aqueous solution of strontium nitrate. wikipedia.orgatamanchemicals.com This process leads to the formation of this compound, which precipitates out of the solution. sarchemlabs.com

The general chemical equation for this reaction is: Sr(NO₃)₂(aq) + 2MOH(aq) → Sr(OH)₂(s) + 2MNO₃(aq) (where M represents an alkali metal like Na or K)

Utilization of Strontium Acetate (B1210297) Precursors

Strontium(II) acetate serves as an alternative precursor for the synthesis of this compound. Research has demonstrated its use in producing this compound nanostructures, particularly when combined with ultrasonic methods. researchgate.net The reaction involves combining strontium(II) acetate with a strong base to precipitate the hydroxide. researchgate.net

Influence of Alkaline Counterions (e.g., NaOH, KOH, Tetramethylammonium (B1211777) Hydroxide)

The choice of the strong base, specifically its cation (the alkaline counterion), plays a significant role in the synthesis process and the characteristics of the final product. researchgate.net While common alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used, other bases such as tetramethylammonium hydroxide (TMAH) have also been employed. wikipedia.orgsarchemlabs.comresearchgate.net

Studies have shown that the selection of the alkali salt can influence the size, morphology, and growth process of the resulting this compound nanostructures. researchgate.net For instance, in ultrasonic-assisted synthesis using strontium(II) acetate, both NaOH and TMAH have been utilized, with the choice of base being a key factor in controlling the product's final properties. researchgate.net The stability of complexes formed with different alkaline earth metals can vary, which may influence the reaction dynamics. google.com

| Precursor Salt | Base (Alkaline Counterion) | Key Findings |

| Strontium Nitrate (Sr(NO₃)₂) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | A common, straightforward method for precipitating this compound powder. wikipedia.orgsarchemlabs.comatamanchemicals.com |

| Strontium Acetate (Sr(C₂H₃O₂)₂) | Sodium Hydroxide (NaOH), Tetramethylammonium Hydroxide (TMAH) | Used in ultrasonic synthesis of nanostructures; the choice of base affects product morphology. researchgate.net |

Hydration of Strontium Oxidesciencemadness.org

This method can be manipulated to produce specific hydrates. For example, anhydrous this compound (Sr(OH)₂) has been prepared by hydrating strontium oxide in a pressure bomb at 400°C. nist.gov The monohydrate form can also be prepared via the hydration of the oxide at lower temperatures. nist.gov Strontium oxide itself is typically formed from the decomposition of strontium carbonate (SrCO₃) at temperatures exceeding 710°C. sciencemadness.org

| Reactant | Condition | Product | Reference |

| Strontium Oxide (SrO) | Reaction with liquid water | This compound (Sr(OH)₂) | brainly.com |

| Strontium Oxide (SrO) | Water vapor under pressure at 400°C | Anhydrous this compound (Sr(OH)₂) | nist.gov |

| Strontium Oxide (SrO) | Hydration at 168°C | This compound Monohydrate | nist.gov |

Ultrasonic-Assisted Synthesis Protocols for Nanostructured Materials

Ultrasonic methods have been developed for the synthesis of nanostructured this compound. researchgate.net In one such protocol, strontium(II) acetate is reacted with sodium hydroxide or tetramethylammonium hydroxide (TMAH) under ultrasonic irradiation. researchgate.net This approach has been shown to produce mixed phases of this compound and strontium carbonate nanostructures. researchgate.net

The reaction conditions are critical in determining the characteristics of the final products. Key parameters that influence the size, morphology, and growth process include:

Concentration of the strontium ion (Sr²⁺) researchgate.net

Aging time researchgate.net

Power of the ultrasonic device researchgate.net

The specific alkali salt used researchgate.net

This technique demonstrates a method for achieving controlled synthesis of strontium-based nanomaterials by leveraging the physical and chemical effects of ultrasonication. researchgate.netresearchgate.net

Synthesis of this compound Nanostructures

The fabrication of this compound at the nanoscale has garnered significant interest due to the unique properties exhibited by materials at this size regime. Researchers have developed various methods to produce this compound nanostructures with controlled size and morphology.

Homogeneous Phase Chemical Precipitation for Nanoparticle Formation

A straightforward and cost-effective method for synthesizing this compound nanoparticles is through homogeneous phase chemical precipitation. researchgate.netresearchgate.net This technique involves the reaction of a soluble strontium salt, such as strontium nitrate, with a strong base like sodium hydroxide or potassium hydroxide in an aqueous solution. researchgate.netwikipedia.org The process is typically carried out at low temperatures, generally below 100°C. researchgate.net

The key to this method is achieving a high degree of supersaturation to induce the nucleation and growth of nanoparticles. researchgate.net By carefully controlling the reaction conditions, such as the concentration of reactants, it is possible to produce well-crystallized, nearly rounded this compound nanoparticles with diameters in the range of 20 to 30 nanometers. researchgate.net Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR) are used to confirm the formation and properties of the synthesized nanoparticles. researchgate.netnih.gov

| Parameter | Description | Source |

| Precursors | Strontium nitrate (Sr(NO₃)₂), Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | researchgate.netwikipedia.org |

| Solvent | Aqueous medium | researchgate.net |

| Temperature | Below 100°C | researchgate.net |

| Particle Size | ~20-30 nm | researchgate.net |

| Morphology | Nearly rounded, well-defined | researchgate.net |

Low-Temperature Synthesis Techniques

Low-temperature synthesis techniques are favored for producing this compound nanostructures due to their simplicity and energy efficiency. researchgate.net These methods often fall under the umbrella of chemical precipitation and can be further refined to control the resulting nanoparticle characteristics. researchgate.netresearchgate.net

One such approach is the hydrothermal method, where strontium chloride is reacted with sodium hydroxide at temperatures ranging from 80°C to 200°C. acs.org This technique has been shown to produce strontium hydroxide hydrate (B1144303) nanostructures with varying morphologies, including nanopallets and nanorods, depending on the synthesis temperature. acs.org For instance, at 80°C, nanopallet-like structures are formed, while at 200°C, well-defined nanorods are observed. acs.org

Another low-temperature method involves the use of ultrasound. The ultrasonic method has been employed to synthesize this compound and strontium carbonate nanostructures from the reaction of strontium acetate with sodium hydroxide or tetramethylammonium hydroxide. nih.gov The reaction conditions, including reactant concentration, aging time, and ultrasonic power, play a crucial role in determining the size and morphology of the final products. nih.gov

Precursor Role in Advanced Material Synthesis

This compound serves as a vital precursor in the synthesis of a wide array of advanced materials, leveraging its reactivity and the desirable properties of strontium-containing compounds.

This compound as a Precursor for Other Strontium Salts and Compounds

This compound is a convenient starting material for the preparation of various other strontium salts. By reacting it with different acids, a range of strontium compounds can be synthesized. For example, reacting this compound with hydrochloric acid yields strontium chloride. atamanchemicals.com Similarly, it can be used to produce strontium formate (B1220265) through a reaction with formic acid. ontosight.ai This versatility makes this compound a key intermediate in the production of specialty strontium chemicals. sigmaaldrich.comusgs.gov

Application as a Sol-Gel Precursor for Strontium-Based Thin Films

In the realm of materials science, this compound is utilized as a precursor in the sol-gel method for fabricating strontium-based thin films. sigmaaldrich.com This technique is particularly useful for creating materials with applications in electronics and catalysis. For instance, strontium titanate (SrTiO₃) thin films have been synthesized using a two-stage sol-gel-hydrothermal method where a TiO₂ layer is first deposited via a sol-gel process and then converted to SrTiO₃ by hydrothermal treatment in a this compound solution. chimicatechnoacta.ru The concentration of the this compound precursor solution has been found to directly influence the growth and properties of the resulting thin film. chimicatechnoacta.ru Similarly, bismuth-doped strontium oxide (SrO:Bi) phosphor powders and thin films have been synthesized using a sol-gel combustion method, where strontium nitrate is a key precursor, which can be derived from this compound. ufs.ac.za

Hydroxide-Precursor Co-Precipitation in Complex Oxide Synthesis

The hydroxide-precursor co-precipitation method is a wet-chemical technique employed for the synthesis of complex oxides, where this compound can play a crucial role. This approach allows for the intimate mixing of precursor cations on an atomic scale, which is advantageous for forming homogeneous, multi-component materials at lower temperatures compared to traditional solid-state reactions. core.ac.ukrsc.org

This method has been successfully used to synthesize nanostructured lanthanum-strontium manganites (LSM). core.ac.ukchapman.edu In this process, aqueous solutions of the precursor metal salts, including a strontium salt, are mixed, and a precipitating agent like sodium hydroxide is added to co-precipitate the metal hydroxides. core.ac.uk The resulting precipitate, a mixture of hydroxides including this compound, is then aged and calcined to form the final complex oxide phase. core.ac.uk This technique has also been adapted using reverse micelles to create size-controlled nanoparticles. core.ac.uk The use of hydroxide precursors in co-precipitation is a versatile strategy for producing a variety of complex oxides with tailored properties. rsc.org

Synthesis of Strontium Ferrite (B1171679) Systems

Strontium ferrite (SrFe₁₂O₁₉), a material of significant industrial interest for permanent magnets, can be synthesized through various chemical routes where this compound acts as a key precursor. nih.gov The co-precipitation method is a frequently employed technique, valued for its simplicity and effectiveness in producing nanoparticles with well-defined properties. nih.gov

In a typical co-precipitation synthesis, an aqueous solution of strontium ions (Sr²⁺) is treated with a precipitating agent like ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH) under controlled pH and temperature. nih.gov This process can involve the direct use of a strontium salt which is then converted to a hydroxide in situ, or the use of strontium hydroxide directly. A mixed hydroxide precursor is obtained through the coprecipitation of Sr²⁺ and Fe³⁺ ions in a water-in-oil microemulsion. nih.gov Subsequent calcination of this hydroxide precursor at temperatures around 700°C for several hours yields pure strontium ferrite. nih.gov

The thermal decomposition of the hydroxide precursors is a critical step. The FTIR spectrum of the material during synthesis shows the decomposition of the hydroxide to an oxide phase, which is indicative of the formation of spinel ferrites. ijariie.com Research has shown that the characteristics of the final strontium ferrite product, such as particle size and magnetic properties, are influenced by the synthesis parameters, including the type of chelating agent used and the calcination temperature. nih.gov

Table 1: Synthesis Parameters for Strontium Ferrite

| Parameter | Value/Condition | Source |

|---|---|---|

| Synthesis Method | Microemulsion Processing / Co-precipitation | nih.gov |

| Precursors | Strontium ions (Sr²⁺), Ferric ions (Fe³⁺) | nih.gov |

| Precipitating Agent | Not specified in detail, forms mixed hydroxide | nih.gov |

| Calcination Temp. | 700 °C | nih.gov |

| Calcination Time | 5 hours | nih.gov |

| Precursor Particle Diameter | 3.8 ± 0.7 nm | nih.gov |

| Calcined Particle Diameter | 50-100 nm | nih.gov |

Synthesis of Lanthanum-Strontium Manganites

Nanostructured lanthanum-strontium manganites (LSM) are synthesized using co-precipitation methods where precursor cations are precipitated as hydroxides. chapman.eduresearchgate.netscientific.net This can be achieved in both bulk solution and reverse micellar microemulsions. chapman.eduresearchgate.netscientific.net

In the bulk co-precipitation method, aqueous solutions of manganese chloride (MnCl₂), lanthanum nitrate (La(NO₃)₃), and strontium nitrate (Sr(NO₃)₂) are mixed. chapman.edu An alkali precipitating agent, such as a sodium hydroxide (NaOH) solution, is then added to raise the pH to approximately 13.5, causing the cations to precipitate as hydroxides. chapman.edu This hydroxide precipitate is then aged and subsequently calcined at various temperatures to obtain the monophase manganite. chapman.edu

A similar principle applies to the microemulsion-assisted approach. Two microemulsions are prepared; one containing the precursor salts (MnCl₂, La(NO₃)₃, and Sr(NO₃)₂) and the other containing a precipitating agent like tetramethylammonium hydroxide. chapman.edu When mixed, the pH of the resulting microemulsion is raised, leading to the precipitation of the cations in the form of hydroxides within the reverse micelles. chapman.edu The use of organic compounds and non-aqueous media in some synthesis methods has been shown to significantly lower the crystallization temperature of the nanoparticles, allowing for the formation of a single-phased crystalline product in one stage. nih.gov

Table 2: Co-precipitation Synthesis of Lanthanum-Strontium Manganites

| Parameter | Bulk Co-precipitation | Microemulsion Synthesis | Source |

|---|---|---|---|

| Precursor Salts | 0.5-M MnCl₂, 0.5-M La(NO₃)₃, 0.5-M Sr(NO₃)₂ | 0.076-M overall aqueous solution of MnCl₂, La(NO₃)₃, and Sr(NO₃)₂ | chapman.eduresearchgate.net |

| Precipitating Agent | 1 M NaOH | 0.5-M (CH₃)₄NOH | chapman.eduresearchgate.net |

| Final pH | 13.54 | 13.6 | chapman.eduresearchgate.net |

| Aging Time | 3 hours at room temperature | Not specified | chapman.edu |

| Calcination Temps. | 450°C, 600°C, 800°C, 1000°C, 1100°C | Not specified | chapman.edu |

Hydrothermal Synthesis of Strontium Zirconate

The hydrothermal synthesis of phase-pure strontium zirconate (SrZrO₃) is highly sensitive to the choice of strontium precursor. acs.org Thermodynamic modeling and experimental verification have demonstrated that strontium hydroxide is a suitable precursor for this process. acs.org

In this method, strontium hydroxide or strontium nitrate is used as the strontium source, and a hydrous zirconium dioxide serves as the zirconium source. acs.org The synthesis is conducted under hydrothermal conditions at temperatures such as 433 K and 473 K. acs.org Both theoretical predictions and experimental results confirm that phase-pure SrZrO₃ can be obtained when the starting materials are free of carbonate contamination. acs.org The use of highly concentrated alkaline solutions of sodium hydroxide or potassium hydroxide has also been reported in the hydrothermal production of fine SrZrO₃ particles. elsevier.es

The hydrothermal method is considered an alternative technique capable of preparing a wide variety of perovskite materials, including strontium zirconate. elsevier.es It can enhance the preparation of particles with stoichiometric composition, homogeneous morphologies, and submicron particle sizes. elsevier.es

Table 3: Hydrothermal Synthesis of Strontium Zirconate

| Parameter | Condition | Source |

|---|---|---|

| Synthesis Method | Hydrothermal | acs.org |

| Strontium Precursor | Strontium hydroxide | acs.org |

| Zirconium Precursor | Hydrous zirconium dioxide | acs.org |

| Synthesis Temperatures | 433 K, 473 K | acs.org |

| Key Condition | CO₂-free starting materials | acs.org |

Structural Elucidation and Coordination Chemistry

Coordination Environment of the Strontium Ion

The large ionic radius of the Sr²⁺ cation allows for high and variable coordination numbers in its compounds. wikipedia.org This flexibility is evident in the different forms of strontium dihydroxide.

Anhydrous Sr(OH)₂ : The strontium ion is seven-coordinate , bonded to seven hydroxide (B78521) ions in a polyhedral arrangement. rsc.orgmaterialsproject.org

Sr(OH)₂·H₂O : In the monohydrate, the coordination is described as a trigonal prismatic structure around the Sr²⁺ ion, which is bicapped by the oxygen atoms of the two water molecules. rsc.orgrsc.org

Sr(OH)₂·8H₂O : The strontium ion is eight-coordinate , surrounded by eight oxygen atoms from water molecules in a square antiprism configuration. rsc.orgnih.govresearchgate.netscispace.com The hydroxide ions are not part of the primary coordination sphere.

Aqueous Hydroxo-Complexes : Theoretical studies suggest that in solution, the coordination number can fluctuate. Ab initio molecular dynamics simulations show significant variation in the total coordination numbers for Sr²⁺ in hydroxide solutions. researchgate.net DFT studies indicate that coordination numbers of 5, 6, and 7 are possible for mono- and dihydroxide strontium complexes in aqueous environments. rsc.orgnih.gov

The coordination geometry is a critical factor influencing the chemical and physical properties of the compound. In hydrated forms, the primary coordination sphere is typically saturated by water molecules, with the hydroxide ions playing a key role in the secondary coordination sphere through hydrogen bonding.

Interactive Data Tables

Crystallographic Data for this compound Phases

Analysis of Geometrical Conformations (e.g., Tetragonal Antiprismatic)

The geometry of the coordination polyhedron around the strontium ion is closely linked to its coordination number.

In Sr(OH)₂·8H₂O , where the coordination number is 8, the eight water molecules arrange themselves in a tetragonal antiprismatic (often described as square antiprismatic) conformation around the central Sr²⁺ ion. rsc.orgrsc.orgresearchgate.netiucr.org

For Sr(OH)₂·H₂O , the eight-coordinate environment is described as a strongly distorted square antiprismatic arrangement. researchgate.net

In the monohydrate, single crystal Raman measurements have also indicated a trigonal prismatic structure around the Sr²⁺ ion, which is bicapped by the oxygen atoms of the water molecules. rsc.org

Theoretical modeling of solvated strontium hydroxide complexes in aqueous solution suggests that the most stable 6-coordinated species (with one to three hydroxide ligands) adopt a distorted trigonal antiprismatic geometry. rsc.orgrsc.orgnih.gov

Studies of the hydrated Sr²⁺ ion in solution suggest that the coordinated water molecules can alternate between different 8-fold structures, such as a bicapped trigonal-prism and a square antiprism geometry. ucl.ac.uk

Strontium-Oxygen Bond Lengths and Their Variations

The distance between the strontium ion and the oxygen atoms of the coordinating ligands (Sr-O) provides insight into the strength and nature of the bonding. These lengths vary depending on the coordination number, the type of ligand (water or hydroxide), and the physical state.

In the solid state:

For anhydrous Sr(OH)₂ , the average Sr-O distance is approximately 2.60 Å. rsc.orgrsc.org

In Sr(OH)₂·H₂O , the Sr-O bond lengths range from 2.609 Å to 2.694 Å, with the longer bonds corresponding to the coordinating water molecules. The average Sr-O distance in this structure is 2.653 Å. researchgate.net

In Sr(OH)₂·8H₂O , there are two distinct Sr-O(water) bond lengths within the square antiprismatic polyhedron: 2.606 Å and 2.632 Å, with a mean value of 2.619 Å. researchgate.net

In solvated systems, the Sr-O bond lengths are also well-characterized:

Experimental studies of hydrated Sr²⁺ in aqueous solution report average Sr-O distances ranging from 2.57 Å to 2.64 Å. rsc.orgrsc.orgacs.org

Quantum chemistry calculations find an average Sr-O(water) distance of 2.616 Å for the hydrated ion, which is in good agreement with experimental data. rsc.org

Theoretical studies also show that as more hydroxide ions coordinate to the strontium center, the Sr-O bonds to the remaining water molecules in the first shell tend to lengthen, indicating a weakening of these bonds. rsc.org

| System | Bond Type | Average Bond Length (Å) | Reference |

|---|---|---|---|

| Anhydrous Sr(OH)₂ | Sr-O(OH) | ~2.60 | rsc.orgrsc.org |

| Sr(OH)₂·H₂O | Sr-O(OH/H₂O) | 2.653 (range: 2.609-2.694) | researchgate.net |

| Sr(OH)₂·8H₂O | Sr-O(H₂O) | 2.619 (individual: 2.606 & 2.632) | researchgate.net |

| Hydrated Sr²⁺ (aqueous) | Sr-O(H₂O) | 2.57 - 2.64 | rsc.orgacs.org |

Solvation Shell Dynamics and Ligand Exchange Processes in Aqueous Solutions

The solvation shell of the strontium ion in aqueous solution is not static but is a dynamic environment characterized by the exchange of ligands. The inner solvation shell of the Sr²⁺ ion is considered highly disordered, and the outer shell is diffuse. ucl.ac.uk This structural flexibility is linked to the dynamic behavior of the surrounding water molecules.

Molecular dynamics simulations have been instrumental in understanding these processes. They reveal a short mean residence time for water molecules in the first solvation shell, which indicates a fast ligand exchange rate between the first and second hydration shells. ucl.ac.uk This exchange occurs on the picosecond timescale. researchgate.netucl.ac.uk This rapid exchange can lead to the simultaneous existence of several different coordination numbers for the Sr²⁺ ion within the solution at any given time. ucl.ac.uk The flexible nature of the hydration shells and the fast ligand exchange are key characteristics of strontium's aqueous chemistry. researchgate.net The transformation from one coordination mode to another, for example, by a hydroxide ion moving from the first to the second coordination shell, is energetically facile. rsc.orgnih.gov

Computational and Theoretical Investigations of Strontium Dihydroxide

Quantum Chemical Approaches

Quantum chemical approaches are fundamental to modeling the properties of strontium dihydroxide. These methods solve the Schrödinger equation for the molecular system, providing detailed information about electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for investigating strontium-containing systems due to its balance of accuracy and computational cost. ucl.ac.ukresearchgate.net DFT calculations are used to model the aquo and hydroxide (B78521) complexes of strontium and their interactions with surfaces. ucl.ac.ukucl.ac.uk Specifically, meta-GGA level DFT has been employed to study the microsolvation of Sr²⁺ hydroxides to identify likely species that would interact with other materials in high pH environments. distinctiveconsortium.orgrsc.orgrsc.org

Research has shown that DFT calculations can accurately predict thermodynamic data, such as bond enthalpies and free energies, for reactions involving strontium hydrates, with results showing excellent agreement with experimental values. researchgate.net These calculations are also crucial for understanding the mechanisms of chemical reactions, such as the interaction between strontium and steam, by determining potential energy barriers and analyzing bonding changes. rsc.org For solid-state systems, periodic DFT calculations are used to optimize crystal structures and compare them with experimental data, often yielding excellent agreement. nih.gov

Table 1: Selected Applications of DFT in this compound Research

| Research Area | DFT Functional Used | Key Findings |

|---|---|---|

| Microsolvation of Sr²⁺ hydroxides | meta-GGA | Identification of stable 6-coordinated mono- and dihydroxide complexes in aqueous solutions. distinctiveconsortium.orgrsc.orgrsc.org |

| Hydration of Sr²⁺ | B3LYP, TPSS | Excellent agreement with experimental thermodynamic data for hydration reactions. researchgate.net |

| Reaction with Steam | B3PW91, B3LYP | Determination of reaction energy barriers and analysis of covalent bonding changes. rsc.org |

| Adsorption on Surfaces | Not specified | Modeling of interactions between strontium hydroxide complexes and hydrated brucite surfaces. ucl.ac.ukucl.ac.uk |

This table is interactive. Click on the headers to sort.

Ab initio molecular dynamics (AIMD) simulations, which use electronic structure calculations (often DFT) to compute forces on atoms, provide a dynamic picture of strontium hydroxide systems. rsc.orgnih.govresearchgate.net AIMD simulations of Sr²⁺ in aqueous and hydroxide-containing environments have been performed using the PBE exchange-correlation functional. nih.gov These simulations accurately predict mean Sr-O bond lengths and coordination numbers that align well with experimental data. rsc.orgnih.gov

AIMD studies have revealed that in the presence of hydroxide ions, Sr-O bond lengths tend to increase. nih.gov Furthermore, these simulations are effective in tracking dynamic processes like proton transfer events. In strontium hydroxide systems, proton transfers were found to be prevalent, which is attributed to the low charge density of the Sr²⁺ ion and its consequently weaker coordination with hydroxide. rsc.orgnih.gov Classical MD simulations, which use pre-parameterized force fields, are also employed to study the hydration structure and dynamics of the Sr²⁺ ion over longer timescales. researchgate.net A combination of experimental techniques and MD simulations has concluded that a coordination number of 8 with a first shell Sr-O distance of 2.6 Å is the most accurate description for the hydrated strontium ion. rsc.org

Microsolvation studies focus on the step-by-step hydration of a solute, in this case, this compound, by a small, explicit number of solvent molecules. This approach bridges the gap between gas-phase calculations and bulk solvation models. distinctiveconsortium.orgrsc.orgrsc.org DFT calculations at the meta-GGA level have been used to investigate the microsolvation of Sr²⁺ hydroxide complexes in an aqueous environment. distinctiveconsortium.orgrsc.orgrsc.org

A key finding from these studies is the critical importance of including a second shell of explicit water molecules in the model. rsc.orgrsc.orgrsc.org Models that include only a single explicit solvation shell are often unsatisfactory, leading to energetically unstable structures with artificial open spaces in the strontium coordination shell. rsc.orgrsc.orgresearchgate.net However, incorporating a second shell of explicit water molecules results in energetically minimal structures that more accurately represent the complex in an aqueous solution. rsc.orgrsc.orgresearchgate.net These studies have determined that the most stable strontium hydroxide complexes in high pH aqueous solutions are likely mono- and dihydroxides, which coexist in equilibrium. distinctiveconsortium.orgrsc.orgrsc.org The most stable structures for mono-, di-, and tri-hydroxide complexes are typically 6-coordinated with a distorted trigonal antiprismatic geometry. rsc.orgrsc.org

Modeling of Aqueous Speciation and Hydrolysis of Strontium Ions

Understanding the chemical forms (speciation) of strontium in water, particularly its hydrolysis products, is crucial in many contexts, such as environmental chemistry and nuclear waste management. ucl.ac.ukosti.govosti.gov Computational models are used to predict how strontium ions (Sr²⁺) interact with water and hydroxide ions (OH⁻) to form various aquo and hydroxide complexes. ucl.ac.ukucl.ac.uk

Application of Continuum Solvation Models (e.g., COSMO) and Explicit Solvation Approaches

To accurately model chemical systems in solution, it is essential to account for the effects of the solvent. Computational chemists use two main approaches: continuum solvation models and explicit solvation models. mdpi.com

The Conductor-like Screening Model (COSMO) is a popular continuum solvation model that treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. ucl.ac.ukwikipedia.orgresearchgate.net This method is efficient and has been widely applied in studies of strontium hydroxide complexes. ucl.ac.ukrsc.orgrsc.org

However, for ionic species like Sr²⁺, continuum models alone can be insufficient. Research has shown that a hybrid approach, combining the COSMO model with one or two shells of explicit water molecules, is necessary for an accurate description of the hydrolysis and microsolvation of Sr²⁺. ucl.ac.ukucl.ac.ukrsc.orgrsc.org Using only a single shell of explicit water molecules with COSMO can lead to inaccurate, unstable structures. rsc.orgrsc.orgresearchgate.net The incorporation of a second explicit solvation shell is crucial to obtain energetically minimal structures that correctly represent the coordination environment of strontium in aqueous solution. rsc.orgrsc.orgrsc.org This combined explicit/continuum approach provides a robust solvation model for studying Sr²⁺ hydroxide complexes. distinctiveconsortium.org

Analysis of Electron Density and Bonding Characteristics (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to understand chemical bonding. ucl.ac.ukamercrystalassn.org QTAIM partitions the electron density of a molecule into atomic basins, allowing for the definition of atoms and the characterization of the bonds between them through the analysis of critical points in the electron density. amercrystalassn.orglmu.de

QTAIM has been applied to study bonding in strontium compounds. ucl.ac.uklmu.de For instance, in strontium-carbonyl complexes, QTAIM analysis reveals that the Sr-CO interactions are highly polar bonds dominated by electrostatics. lmu.de In the context of strontium hydroxide complexes, QTAIM calculations have shown that hydroxide ions have a weakening effect on the interactions between strontium and the oxygen atoms of coordinating water molecules. distinctiveconsortium.org This weakening promotes hydrogen bonding between water molecules, causing some to move into the second solvation shell rather than directly coordinating with the Sr²⁺ ion. distinctiveconsortium.org This analysis provides a quantitative measure of bond characteristics and helps to explain the structural preferences observed in both simulations and experiments.

Table 2: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | Sr(OH)₂ |

| Strontium Ion | Sr²⁺ |

| Water | H₂O |

| Hydroxide Ion | OH⁻ |

| Strontium Oxide | SrO |

| Carbon Dioxide | CO₂ |

| Brucite | Mg(OH)₂ |

| Strontium Chloride | SrCl₂ |

| Magnesium Oxide | MgO |

| Calcium Carbonate | CaCO₃ |

| Strontium Carbonate | SrCO₃ |

| Uranyl | UO₂²⁺ |

| Magnesium Ion | Mg²⁺ |

| Calcium Ion | Ca²⁺ |

| Barium Ion | Ba²⁺ |

| Radium Ion | Ra²⁺ |

| Titanium Dioxide | TiO₂ |

| Strontium Titanate | SrTiO₃ |

| Borate | BO₃³⁻ |

| Europium(II) Ion | Eu²⁺ |

| Perchlorate | ClO₄⁻ |

| Ethylenediaminetetraacetic acid | EDTA |

| N-(2-hydroxyethyl)ethylenediaminetriacetic acid | HEDTA |

| Nitrilotriacetic acid | NTA |

| Iminodiacetic acid | IDA |

| Americium Ion | Am³⁺ |

| Curium Ion | Cm³⁺ |

| Aluminum | Al |

| Phosphorus | P |

| Chromium | Cr |

| Europium(III) Ion | Eu³⁺ |

| Polonium(IV) Ion | Po⁴⁺ |

| Tellurium(IV) Ion | Te⁴⁺ |

| Bismuth(III) Ion | Bi³⁺ |

| Antimony | Sb |

| Silver | Ag |

| Zinc Oxide | ZnO |

| Potassium Hydroxide | KOH |

| Hydrochloric Acid | HCl |

| Carbon Monoxide | CO |

| Manganese | Mn |

| Copper | Cu |

| Urea | (NH₂)₂CO |

| Nitrogen | N₂ |

This table is interactive. Click on the headers to sort.

Computational Studies of Surface Interactions (e.g., with Hydrated Brucite Surfaces)

Computational modeling has become an essential tool for understanding the complex interactions between ions in solution and mineral surfaces at the atomic level. In the context of this compound, theoretical investigations have provided significant insights into its behavior, particularly its interaction with hydrated brucite (Mg(OH)₂) surfaces. ucl.ac.ukucl.ac.uk These studies are of considerable importance, for instance, in the management of nuclear waste, where the adsorption of radioactive strontium (⁹⁰Sr) onto mineral surfaces like brucite, a corrosion product of Magnox fuel cladding, is a key concern. rsc.orgaip.org

Researchers have employed high-level quantum chemical techniques, such as density functional theory (DFT), to model the aquo and hydroxide complexes of strontium and their interactions with the hydrated (0001) surface of brucite. ucl.ac.ukucl.ac.uk A primary goal of this research is to identify the most likely strontium-hydroxide species present in high pH aqueous solutions and to understand their adsorption mechanisms onto the brucite surface. rsc.org

One significant approach involves using a periodic electrostatic embedded cluster method (PEECM). ucl.ac.ukaip.org This method creates a quantum chemically treated cluster that is embedded in an infinite array of point charges, providing an efficient model for studying adsorption on ionic materials like brucite. aip.org This model has been validated by comparing its results with those from periodic DFT studies. ucl.ac.uk

Studies have focused on identifying the most stable hydrated and hydroxide complexes of Sr²⁺ in an aqueous environment before modeling their interaction with the brucite surface. rsc.orgaip.org It has been determined that mono- and dihydroxide complexes are the most probable strontium-hydroxide species in high pH solutions and that they coexist. rsc.org The inclusion of an explicit second shell of water molecules in the computational models has been shown to be crucial for accurately describing these systems. rsc.org

The adsorption of various strontium complexes onto the hydrated brucite surface has been investigated. For example, the adsorption of Sr[(OH)₂(H₂O)₄] on brucite has been specifically modeled. aip.org These computational efforts aim to create a realistic model of the Sr-surface interaction by comparing the energy of the adsorbed Sr²⁺ ion on the hydrated brucite surface with the energy of the solvated Sr²⁺ in the bulk solution. ucl.ac.uk To achieve this, the computational models have been extended to include one or two layers of water molecules, with geometries informed by previous molecular dynamics studies. ucl.ac.uk

Ab initio molecular dynamics (AIMD) simulations have also been used to study the behavior of strontium and other alkaline earth metals in aqueous environments containing hydroxide ions. rsc.org These simulations have revealed that proton transfer events are most frequent in strontium hydroxide systems, which is attributed to the low charge density of the Sr²⁺ ion and its resulting weaker coordination with hydroxide ions. rsc.org

The research findings provide a fundamental understanding of the speciation of strontium in alkaline aqueous solutions and its subsequent interaction with mineral surfaces.

Detailed Research Findings

Computational studies have yielded specific quantitative data regarding the interaction of strontium and other ions with the brucite surface. The following tables summarize key energetic data from these theoretical investigations.

| Cation | Adsorption Energy (kJ/mol) | Method |

|---|---|---|

| Na⁺ | -105 | PEECM |

| Cs⁺ | -92 | PEECM |

| Mg²⁺ | -393 | PEECM |

| Sr²⁺ | -301 | PEECM |

| Ba²⁺ | -272 | PEECM |

This table presents the calculated adsorption energies for a series of s-block cations on the brucite surface using the Periodic Electrostatic Embedded Cluster Method (PEECM). aip.org The negative values indicate that the adsorption process is energetically favorable. These ions, particularly Na⁺, Cs⁺, Sr²⁺, and Mg²⁺, are relevant as they are known to exist in the aqueous phase in certain nuclear waste storage environments. aip.org

| Substituting Cation | Substitution Energy (kJ/mol) | Method |

|---|---|---|

| Ca²⁺ | +67 | PEECM |

| Sr²⁺ | +163 | PEECM |

This table shows the calculated energies for substituting a Mg²⁺ ion within the brucite lattice with Ca²⁺ and Sr²⁺ ions. aip.org The positive energies indicate that these substitutions are not energetically favorable. The results obtained with the PEECM are very similar to those from periodic DFT calculations, validating the PEECM approach. aip.org The model suggests that including two brucite layers in the quantum mechanical part of the calculation is sufficient to accurately describe the substitution process. aip.org

Reactivity and Reaction Mechanism Studies

Acid-Base Chemistry

Strontium dihydroxide is recognized for its pronounced basic properties, which are evident in its aqueous solutions and its reactions with acidic substances.

Strong Basic Character in Aqueous Solution

This compound is classified as a strong base. youtube.comsarchemlabs.comvaia.com When dissolved in water, it fully dissociates into strontium ions (Sr²⁺) and hydroxide (B78521) ions (OH⁻). youtube.comyoutube.com This complete ionization, even though its solubility in cold water is limited, is the reason for its classification as a strong base. vaia.comyoutube.comatamanchemicals.com The presence of a metal, strontium, bonded to a hydroxide group is a key indicator of its basic nature. youtube.com In an aqueous environment, the released hydroxide ions significantly increase the solution's pH, creating an alkaline solution. youtube.comontosight.ai

The dissolution and dissociation process in water can be represented by the following equation: Sr(OH)₂(s) → Sr²⁺(aq) + 2OH⁻(aq) youtube.com

While its solubility is lower than that of bases like sodium hydroxide, the portion that does dissolve separates completely into its constituent ions. youtube.com The alkalinity of this compound is positioned between that of calcium hydroxide and barium hydroxide. nanotrun.com

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.41 atamanchemicals.comwikipedia.org |

| 20 | 1.77 atamanchemicals.com |

| 40 | 1.77 wikipedia.org |

| 100 | 21.83 atamanchemicals.comwikipedia.org |

This table is interactive. Click on the headers to sort the data.

Reactions with Inorganic Acids

As a strong base, this compound readily reacts with inorganic acids in neutralization reactions to produce a strontium salt and water. keystagewiki.com For instance, its reaction with hydrochloric acid yields strontium chloride and water. keystagewiki.comallen.in Similarly, reacting this compound with nitric acid produces strontium nitrate (B79036) and water, and with sulfuric acid, it forms strontium sulfate (B86663) and water. keystagewiki.com These reactions are characteristic of its basic nature, where the hydroxide ions from Sr(OH)₂ combine with the hydrogen ions from the acid.

Carbonation Reactions and CO₂ Capture Mechanisms

This compound's ability to react with carbon dioxide makes it a compound of interest for CO₂ capture technologies. This process involves the formation of the stable compound strontium carbonate.

Formation of Strontium Carbonate from Carbon Dioxide Absorption

This process is a key aspect of the larger strontium-based carbon capture cycle, which also involves the calcination of strontium carbonate to regenerate strontium oxide. sciforum.net

Theoretical Investigations of CO₂ Capture Pathways on Strontium Hydroxide Surfaces

Theoretical studies, particularly those employing density functional theory (DFT), have provided deeper insights into the mechanisms of CO₂ capture on strontium hydroxide surfaces. sciforum.netosti.gov These investigations explore the interaction of CO₂ with various crystal surfaces of strontium hydroxide and its hydrated forms. sciforum.netosti.gov The interaction leads to the formation of carbonate through electron transfer. sciforum.net Research indicates that on the surfaces of anhydrous this compound, the formation of bicarbonate is a preferred reaction pathway. sciforum.net

Influence of Hydration State on CO₂ Adsorption Energy and Reaction Mechanisms

The degree of hydration of strontium hydroxide significantly influences its interaction with carbon dioxide. sciforum.net The presence of water can have a positive effect on CO₂ sorption. acs.org Theoretical studies have examined the CO₂ capture mechanisms on anhydrous this compound (Sr(OH)₂), its monohydrate (Sr(OH)₂·H₂O), and its octahydrate (Sr(OH)₂·8H₂O). sciforum.netosti.gov

It has been found that the CO₂ adsorption reaction on the monohydrated surface is more thermodynamically favorable compared to the anhydrous and octahydrate surfaces. sciforum.net This suggests that the presence of a single water molecule per formula unit of strontium hydroxide enhances the CO₂ capture process. On the other hand, on the surfaces of the anhydrous and octahydrate forms, the formation of bicarbonate is the more likely reaction pathway. sciforum.net

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound, particularly its hydrated forms, involves a series of steps leading to the formation of strontium oxide. The process begins with the dehydration of the hydrated forms, followed by the decomposition of the anhydrous strontium hydroxide at higher temperatures.

This compound octahydrate (Sr(OH)₂·8H₂O) undergoes a multi-step dehydration process upon heating. Studies have shown that up to 210°C, the octahydrate transforms first into a hexahydrate and then into a monohydrate. akjournals.com The monohydrate, Sr(OH)₂·H₂O, can also be formed by heating the octahydrate in a current of dry hydrogen at 45°-50°C. atomistry.com This monohydrate then loses its water of hydration at approximately 100°C to form anhydrous strontium hydroxide (Sr(OH)₂). akjournals.comatomistry.com

Anhydrous strontium hydroxide is stable in the temperature range of 210-540°C. akjournals.com The decomposition of anhydrous strontium hydroxide to strontium oxide (SrO) and water vapor begins at around 530°C and proceeds in several stages up to 700°C, at which point amorphous strontium oxide is obtained. akjournals.com Complete dehydration to form the oxide is achieved at temperatures around 710°C in a vacuum and by 850°C in other conditions. atomistry.comatamanchemicals.com It has been noted that anhydrous strontium hydroxide melts at 530°C, which is followed by a slow decomposition. akjournals.com

Sr(OH)₂·8H₂O → Sr(OH)₂·H₂O + 7H₂O Sr(OH)₂·H₂O → Sr(OH)₂ + H₂O Sr(OH)₂ → SrO + H₂O

It is important to note that the specific temperatures and intermediate phases can be influenced by factors such as the heating rate and the atmospheric conditions under which the decomposition is carried out. For instance, in a vacuum, most of the water is removed below 540°C, with complete dehydration at 710°C. atomistry.com

Dissolution and Solubility Equilibria in Aqueous and Mixed Solvent Systems

The dissolution of this compound in water is an equilibrium process where the solid dissolves to form strontium ions (Sr²⁺) and hydroxide ions (OH⁻) until the solution is saturated. jcsp.org.pk The equilibrium can be represented by the following equation:

Sr(OH)₂(s) ⇌ Sr²⁺(aq) + 2OH⁻(aq)

This compound is considered a strong base because the portion that dissolves dissociates completely into its ions. nanotrun.comyoutube.com

Factors Influencing Dissolution Kinetics and Extent (e.g., Temperature, pH, Dielectric Constant)

Several factors significantly influence the rate and extent of this compound dissolution:

Temperature: The solubility of this compound in water increases with temperature. quora.comsarchemlabs.comwikipedia.org For instance, the solubility of the anhydrous form increases from 0.41 g/100 mL at 0°C to 21.83 g/100 mL at 100°C. atamanchemicals.com This endothermic nature of dissolution means that increasing the temperature shifts the equilibrium towards the dissolved ions, thereby increasing solubility. jcsp.org.pkjcsp.org.pk Research has shown that an increase in kinetic energy from higher temperatures helps solvent molecules break apart the solute molecules. caymanchem.com

pH: The pH of the solution can affect the solubility of this compound. In acidic solutions, the hydroxide ions produced from the dissolution of Sr(OH)₂ will react with the excess H⁺ ions, driving the dissolution equilibrium to the right and increasing the solubility. Conversely, in the presence of other bases that increase the OH⁻ concentration, the solubility of this compound is diminished, a phenomenon explained by the common ion effect. atomistry.com The pH of a saturated this compound solution is approximately 12.94 to 13.1. nanotrun.comcarlroth.com

Dielectric Constant of the Solvent: In mixed solvent systems, the dielectric constant of the solvent mixture plays a crucial role. Studies have shown that the molar solubility of this compound decreases as the percentage of organic solvents (such as methanol, ethanol (B145695), 1-propanol, and 2-propanol) in water increases. jcsp.org.pkjcsp.org.pk This decrease in solubility is correlated with the decrease in the dielectric constant of the solvent mixture as the proportion of the organic component increases. jcsp.org.pkjcsp.org.pk

Determination of Thermodynamic Parameters from Dissolution Studies

Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the dissolution of this compound can be determined from solubility data at different temperatures.

A study determined these parameters by titrating saturated solutions of Sr(OH)₂ in pure water and mixed solvent systems with a standard HCl solution using pH metry. jcsp.org.pkresearchgate.net At 20°C in pure water, the molar solubility was found to be 4.28 x 10⁻² mol L⁻¹, and the solubility product (Ksp) was 3.13 x 10⁻⁴ mol³L⁻³. jcsp.org.pkresearchgate.net The standard Gibbs free energy of dissolution (ΔG°) was calculated to be +19.70 kJ mol⁻¹. jcsp.org.pkresearchgate.net

The enthalpy of dissolution (ΔH°) was determined to be +2.90 kJ mol⁻¹, confirming that the dissolution process is endothermic. jcsp.org.pkresearchgate.net The positive ΔH° value is consistent with the observed increase in solubility with temperature. The entropy change (ΔS°) for the dissolution was found to be –60.80 J mol⁻¹ K⁻¹. jcsp.org.pkresearchgate.net

In mixed solvent systems, as the percentage of the organic solvent increases, the molar solubility and Ksp decrease, while the values of ΔG°, ΔH°, and ΔS° increase. jcsp.org.pkresearchgate.net

Interactive Data Table: Thermodynamic Parameters for this compound Dissolution in Water at 20°C

| Thermodynamic Parameter | Value | Unit |

| Molar Solubility (s) | 4.28 x 10⁻² | mol L⁻¹ |

| Solubility Product (Ksp) | 3.13 x 10⁻⁴ | mol³L⁻³ |

| Gibbs Free Energy (ΔG°) | +19.70 | kJ mol⁻¹ |

| Enthalpy Change (ΔH°) | +2.90 | kJ mol⁻¹ |

| Entropy Change (ΔS°) | -60.80 | J mol⁻¹ K⁻¹ |

Advanced Analytical and Characterization Methodologies for Strontium Dihydroxide Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for elucidating the atomic and molecular structure of strontium dihydroxide.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific tool for probing the local electronic structure and geometry of strontium atoms in various environments. nih.govresearchgate.net The technique involves exciting a core electron to an unoccupied state, with the resulting absorption spectrum providing detailed information about the absorbing atom's oxidation state, coordination chemistry, and local symmetry. nih.gov

In the context of this compound, XANES has been employed to determine the structure of hydrated strontium in aqueous solutions, using solid Sr(H₂O)₈₂ as a reference model. researchgate.net Analysis of the XANES spectra, supported by molecular dynamics simulations, can reveal the coordination number and the Sr-O bond distances. researchgate.net For instance, studies have shown that an 8-fold hydration complex with a Sr-O distance of 2.60 Å is consistent with XANES data for hydrated strontium. researchgate.net Furthermore, the features of a XANES spectrum can serve as a "fingerprint," allowing for the identification and quantification of different strontium species within a sample. nih.gov This is particularly useful for distinguishing between this compound and other strontium compounds like strontium carbonate or strontium chloride, as their XANES spectra are distinctly different. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies. orientjchem.org When applied to this compound, FTIR analysis primarily focuses on the vibrations of the hydroxide (B78521) (OH) groups and the strontium-oxygen (Sr-O) bonds.

The FTIR spectrum of this compound and its hydrates exhibits distinct absorption bands that provide structural information. The stretching modes of the hydroxyl groups are particularly informative. Research has identified specific bands that can be attributed to different forms of strontium hydroxide. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Attributed Species |

|---|---|---|

| -OH Stretching | 3200 | Sr(OH)₂ |

| -OH Stretching | 1380 | Sr(OH)₂·H₂O |

| -OH Stretching | 1000 | Sr(OH)₂·8H₂O |

These bands can shift or change in intensity depending on the hydration state and the presence of other interacting species. For instance, in the formation of composites involving strontium hydroxide, changes in the FTIR spectrum can confirm the interaction and bonding between the different components. plu.mx

Microscopic and Imaging Techniques

Microscopy techniques are vital for visualizing the morphology, size, and crystal structure of this compound particles, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and particle size of this compound. ucla.edu By scanning a focused beam of electrons over a sample, SEM produces high-resolution images of the surface topography.

SEM studies have been instrumental in observing the crystalline structure of this compound and its transformation into other compounds. For example, SEM images have shown the morphological changes when strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) is exposed to carbon dioxide, revealing its conversion into one-dimensional strontium carbonate (SrCO₃) nanorods. nih.gov The morphology and particle size of synthesized this compound can be significantly influenced by reaction conditions such as reactant concentration and aging time. researchgate.net SEM analysis allows for the direct observation of these variations, showing, for instance, how different synthesis parameters can lead to different crystal habits and sizes.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the characterization of individual nanoparticles and their internal structure. msu.edu In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed information about the size, shape, and arrangement of atoms. msu.edu

For the characterization of this compound nanoparticles, TEM is invaluable for determining their precise dimensions and observing their crystal lattice. Studies on related strontium-containing nanoparticles, such as Sr-Fe and Sr-Co-Fe oxides, have demonstrated that these materials are composed of round-shaped nanoparticles with sizes typically below 50 nm as observed by TEM. mdpi.com This indicates the utility of TEM in assessing the success of nanoparticle synthesis methods. High-resolution TEM (HRTEM) can further provide insights into the crystallinity and defect structures within the nanoparticles.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound and its hydrates. By subjecting a sample to a controlled temperature program, these methods measure changes in its physical and chemical properties.

A key application of thermal analysis is the study of the dehydration and decomposition of strontium hydroxide octahydrate (Sr(OH)₂·8H₂O). Thermogravimetric analysis (TGA), which measures mass changes as a function of temperature, and differential thermal analysis (DTA), which detects temperature differences between a sample and a reference, provide a detailed picture of these processes.

Studies have shown that the thermal decomposition of Sr(OH)₂·8H₂O proceeds through several distinct stages:

| Temperature Range | Process | Resulting Compound |

|---|---|---|

| Up to 130°C | Dehydration | This compound Hexahydrate (Sr(OH)₂·6H₂O) |

| 130°C - 180°C | Further Dehydration | This compound Monohydrate (Sr(OH)₂·H₂O) |

| Above 210°C | Final Dehydration | Anhydrous this compound (Sr(OH)₂) |

| 530°C - 700°C | Decomposition | Strontium Oxide (SrO) |

The DTA curve shows endothermic peaks corresponding to the energy absorbed during these dehydration steps and the melting of the anhydrous hydroxide, which occurs at approximately 530°C. The subsequent decomposition into strontium oxide is also clearly observable. Some research suggests the decomposition of anhydrous strontium hydroxide may occur in multiple stages, with a final product of amorphous strontium oxide being formed at around 700°C.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. etamu.edu This method is particularly effective for studying decomposition reactions, dehydration processes, and the thermal stability of compounds like this compound.

In the analysis of this compound octahydrate (Sr(OH)₂·8H₂O), TGA reveals a multi-step decomposition process. The initial stages involve the sequential loss of water molecules, followed by the dehydroxylation of the anhydrous this compound to form strontium oxide at higher temperatures. akjournals.com The TGA curve provides quantitative data on the mass loss at each stage, allowing for the verification of the stoichiometry of the intermediate hydrates and the final product. For instance, a study on the thermal behavior of strontium hydroxide octahydrate identified distinct temperature ranges for the formation of the hexahydrate and monohydrate before the final decomposition. akjournals.com

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and helps to precisely identify the temperatures at which the decomposition steps occur most rapidly. akjournals.com

Table 1: TGA Decomposition Stages of Strontium Hydroxide Octahydrate

| Temperature Range | Mass Loss Event | Resulting Compound |

| Up to 210°C | Loss of water molecules | Sr(OH)₂·6H₂O, then Sr(OH)₂·H₂O |

| 210°C - 530°C | Stable anhydrous form | Sr(OH)₂ |

| 530°C - 700°C | Dehydroxylation (loss of H₂O) | SrO (amorphous) |

This interactive table is based on findings related to the thermal decomposition of strontium hydroxide octahydrate. akjournals.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. wikipedia.org This method detects exothermic or endothermic events, such as phase transitions, melting, crystallization, and decomposition. wikipedia.orglibretexts.org

When applied to this compound octahydrate, the DTA curve shows a series of endothermic peaks corresponding to the energy absorbed during the dehydration and dehydroxylation steps. For example, the melting of the anhydrous this compound is observed as a distinct endothermic effect around 530°C, which occurs without any initial mass loss. akjournals.com The decomposition of the anhydrous compound into strontium oxide is also an endothermic process that takes place in several steps between 530°C and 700°C. akjournals.com DTA can also reveal polymorphic transformations; in the case of anhydrous this compound, a potential transformation to a high-temperature form may occur at 480°C. akjournals.com The combination of DTA and TGA provides a comprehensive thermal profile of the compound.

Electrochemical and Solution-Based Analytical Methods

These methods are crucial for understanding the behavior of this compound in aqueous solutions, particularly its solubility and basicity.

pH Titration Methods for Dissolution and Basic Characterization

pH titration is a fundamental analytical method used to determine the concentration of an acid or base in a solution. libretexts.orgresearchgate.net For this compound, a strong base, titration with a strong acid of known concentration (such as hydrochloric acid) allows for precise quantification of its concentration in an aqueous solution.

The process involves monitoring the pH of the this compound solution as the titrant is added incrementally. libretexts.org A titration curve is generated by plotting the pH against the volume of acid added. The curve for the titration of a strong base like Sr(OH)₂ with a strong acid is characterized by a gradual decrease in pH, followed by a very sharp and rapid drop at the equivalence point, where the moles of acid added equal the initial moles of hydroxide ions. This sharp inflection point is used to accurately determine the concentration of the this compound solution. This technique is fundamental for characterizing the basicity and determining the solubility of the compound.

Advanced Methods for Strontium Quantification and Speciation (General Applicability in Chemical Systems)

For ultra-trace quantification and isotopic analysis of strontium, highly sensitive instrumental techniques are required. These methods are not specific to this compound but are essential for determining the total strontium content in various matrices.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of samples. utah.edu It can detect metals and several non-metals at concentrations as low as parts per billion (ppb) or even parts per trillion (ppt). The technique is capable of measuring specific isotopes of an element, making it useful for isotopic ratio studies. utah.edu

For strontium analysis, ICP-MS offers excellent detection limits, often below 0.05 µg/L. nih.gov However, a significant challenge in strontium analysis is the isobaric interference between the ⁸⁷Sr isotope and the ⁸⁷Rb (rubidium) isotope, as they have nearly identical masses. nih.govacs.org Advanced ICP-MS instruments, such as triple-quadrupole ICP-MS (ICP-QQQ), can resolve this interference. utah.eduspectroscopyonline.com These systems use a collision/reaction cell where a reactive gas, such as oxygen, is introduced. spectroscopyonline.com Strontium reacts with oxygen to form strontium oxide (SrO⁺), which has a different mass (e.g., ⁸⁷Sr¹⁶O⁺ has a mass-to-charge ratio of 103), while rubidium does not react. spectroscopyonline.com By setting the second quadrupole to detect the mass of SrO⁺, the interference from Rb is effectively eliminated. spectroscopyonline.com

Table 2: ICP-MS Strontium Isotope Data

| Isotope | Natural Abundance (%) | Common Interferences |

| ⁸⁴Sr | 0.56 | ⁸⁴Kr |

| ⁸⁶Sr | 9.86 | ⁸⁶Kr |

| ⁸⁷Sr | 7.0 | ⁸⁷Rb |

| ⁸⁸Sr | 82.58 | None significant |

This interactive table highlights the stable isotopes of strontium and key isobaric interferences encountered during ICP-MS analysis. nih.govacs.org

Atomic Absorption Spectrometry (AAS), including Zeeman AAS

Atomic Absorption Spectrometry (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. analytik-jena.com For strontium analysis, a hollow cathode lamp containing strontium is typically used as the radiation source, with a characteristic wavelength of 460.7 nm. pjoes.com

A significant challenge in AAS is chemical and ionization interference from the sample matrix. nemi.gov To counteract these effects, releasing agents like lanthanum chloride and ionization suppressants such as potassium chloride are often added to both samples and standards. nemi.gov These additives ensure that strontium atoms are efficiently atomized and prevent them from ionizing in the high-temperature flame, which would otherwise lead to inaccurate, low readings. nemi.gov

Zeeman AAS is an advanced form of AAS that provides superior background correction. lumexinstruments.com It utilizes the Zeeman effect—the splitting of spectral lines in a magnetic field—to distinguish the specific absorption from the analyte (strontium) from non-specific background absorption and light scattering caused by the sample matrix. lumexinstruments.com This technique is particularly valuable for analyzing complex samples, offering improved accuracy and lower detection limits. researchgate.net Methods using Zeeman AAS have reported detection limits for strontium as low as 1.2 µg/L in serum and 0.3 µg/L in urine. researchgate.net

Table 3: Typical Instrumental Parameters for Strontium Analysis by Flame AAS

| Parameter | Setting | Purpose |

| Wavelength | 460.7 nm | Characteristic absorption line for Strontium. pjoes.com |

| Lamp Current | 15 mA | To excite the Sr hollow cathode lamp. pjoes.com |

| Flame | Air-Acetylene | To atomize the sample. pjoes.com |

| Additive | LaCl₃-KCl solution | To suppress ionization and chemical interferences. nemi.gov |

This interactive table summarizes common settings for the analysis of strontium using Flame Atomic Absorption Spectrometry.

Radiochemical Separation and Counting Techniques for Radiostrontium Isotopes

The accurate determination of radiostrontium isotopes, primarily Strontium-90 (⁹⁰Sr), in various samples is crucial for environmental monitoring and public safety. researchgate.net Due to its long half-life and biochemical similarity to calcium, ⁹⁰Sr is one of the most hazardous fission products. osti.govakjournals.com Analytical methods typically involve three main stages: sample pretreatment, radiochemical separation for concentration and purification, and finally, radiometric measurement. nih.gov Effective separation is essential to remove matrix elements and interfering radionuclides that could affect the accuracy of the final measurement. nih.govbohrium.com Common measurement techniques include liquid scintillation counting (LSC), proportional counting, and Cherenkov counting, often focused on ⁹⁰Sr or its daughter nuclide, Yttrium-90 (⁹⁰Y). nih.govmdpi.combundesumweltministerium.destralsakerhetsmyndigheten.se

Nitrate (B79036) Precipitation Procedures

Nitrate precipitation is a classical and widely utilized technique for the initial separation and concentration of strontium from complex matrices, particularly for its separation from calcium. nih.govcefas.co.uk The method is based on the differential solubility of alkaline earth nitrates in highly concentrated nitric acid. cefas.co.ukacs.org

The procedure typically involves precipitating strontium as an insoluble nitrate from a medium containing a high concentration of nitric acid, often fuming nitric acid. nih.govcefas.co.uk This process effectively separates strontium and barium from calcium, as calcium nitrate is significantly more soluble under these conditions. cefas.co.uk Research combining data from Sunderman and Meinke (1957) and Willard and Goodspeed (1936) shows that the optimal conditions for separating strontium from calcium are within a 70-75% w/w nitric acid concentration range. cefas.co.uk At a concentration of 73% nitric acid, approximately 99% of the strontium is recovered while minimizing calcium co-precipitation. cefas.co.uk The precipitation process is often repeated to achieve the necessary level of calcium reduction. cefas.co.uk While effective, this classical method can be cumbersome and time-consuming. nih.gov

| Nitric Acid Concentration (% w/w) | Strontium (Sr) Precipitated (%) | Barium (Ba) Precipitated (%) | Calcium (Ca) Precipitated (%) |

| 60 | ~75 | ~98 | ~10 |

| 70 | ~98 | >99 | ~2 |

| 73 | ~99 | >99 | <1 |

| 80 | >99 | >99 | ~0.5 |

| Data derived from Willard and Goodspeed (1936) and Sunderman and Meinke (1957) as presented in subsequent analyses. cefas.co.uk |

Ion Exchange Methodologies

Ion exchange chromatography provides a more refined separation of strontium from interfering ions compared to precipitation methods. researchgate.netacs.org This technique utilizes resins that can selectively bind and release specific ions under controlled conditions.

Cation-exchange resins, such as Dowex 50W-X8, are commonly employed. acs.org In one established method, strontium is separated from large quantities of calcium in an EDTA (ethylenediaminetetraacetic acid) medium. acs.org The stability of the metal-EDTA complexes varies, with the calcium-EDTA complex being more stable than the strontium-EDTA complex. This difference in stability allows for the selective elution of calcium from the resin column, while strontium is retained and can be eluted later. acs.org

Dynamic ion chromatography has also been explored for the rapid analysis of ⁹⁰Sr and its daughter ⁹⁰Y, particularly in the presence of interfering radionuclides like Thorium-234 (²³⁴Th). akjournals.com This method combines an ion-exchange column with on-line scintillation detection. akjournals.com Studies have evaluated various eluents for their effectiveness in separating these radionuclides. akjournals.com

| Eluent | Target Radionuclides | Resolution (Rs) | Observations |

| 0.1M α-hydroxy isobutyric acid (HIBA) | ⁹⁰Sr, ⁹⁰Y, ²³⁴Th | N/A | ⁹⁰Y was retained on the column; ⁹⁰Sr and ²³⁴Th eluted in <12 min. akjournals.com |

| 0.05M Diglycolic acid (DGA) | ⁹⁰Sr, ⁹⁰Y, ²³⁴Th | Rs(Sr/Th) = 2.51, Rs(Th/Y) = 2.73 | Good separation, but significant peak tailing and long elution time for ⁹⁰Y (>40 min). akjournals.com |

| 0.1M Ammonium (B1175870) sulfate (B86663) | ⁹⁰Sr, ⁹⁰Y, ²³⁴Th | Rs(Sr/Y) = 2.04, Rs(Sr/Th) = 1.03 | Most effective eluent tested, providing good resolution and quantitative recovery. akjournals.com |

| Data from studies on the separation of ⁹⁰Sr, ⁹⁰Y, and ²³⁴Th using an Ion Pac CS5 ion-exchange column. akjournals.com |

In addition to organic resins, various natural and synthetic inorganic ion exchangers, including zeolites, clay minerals, and crystalline silicotitanates, have been investigated for their high selectivity for strontium ions, particularly in the treatment of nuclear waste solutions. researchgate.netinl.gov

Solvent Extraction and Extraction Chromatography Techniques

Solvent extraction and extraction chromatography are powerful techniques for the selective separation of radiostrontium. researchgate.netresearchgate.net These methods rely on the partitioning of strontium between an aqueous phase and an immiscible organic phase containing a specific extractant. scispace.com

In liquid-liquid solvent extraction, di(2-ethylhexyl) phosphoric acid (D2EHPA) has been used as an extractant for ⁹⁰Sr recovery from waste solutions. scispace.com The process involves extracting strontium into an organic phase composed of D2EHPA diluted with tributyl phosphate (B84403) (TBP) and a carrier solvent from an aqueous feed buffered to an optimal pH of 4.7. scispace.com

Extraction chromatography combines the selectivity of solvent extraction with the convenience of column chromatography. hidex.com This technique utilizes a solid support impregnated with a selective extractant. A widely used material is the Sr-Spec resin, which contains the crown ether 4,4′(5′)-di-t-butylcyclohexano-18-crown-6. osti.govhidex.comresearchgate.net This resin shows high selectivity for strontium (and lead) ions from nitric acid solutions. hidex.com The method is effective for separating ⁹⁰Sr from its daughter ⁹⁰Y and other interfering elements like ²¹⁰Bi and ²¹⁰Po. hidex.com A typical procedure involves loading the sample onto the column in strong nitric acid, washing to remove interferences, and then eluting the purified strontium with dilute nitric acid. osti.govhidex.com

| Step | Reagent/Solution | Purpose |

| 1. Preconditioning | 5 mL of 8 M HNO₃ | Prepares the Sr-Spec column for sample loading. hidex.com |

| 2. Sample Loading | Sample in 8 M HNO₃ | Loads the sample onto the column; Sr²⁺ and Pb²⁺ are retained. hidex.com |

| 3. Washing 1 | 5 mL of 8 M HNO₃ | Removes interfering elements such as ²¹⁰Bi and ⁹⁰Y. hidex.com |

| 4. Washing 2 | 5 mL of 6 M HNO₃ | Removes ²¹⁰Po (this step can be omitted if ²¹⁰Po is absent). hidex.com |

| 5. Elution of ⁹⁰Sr | 10 mL of 0.05 M HNO₃ | Elutes the purified strontium for subsequent measurement. hidex.com |

| A simplified procedure for the separation of ⁹⁰Sr using an Sr-Spec extraction chromatography column. hidex.com |

This combined approach of co-precipitation followed by extraction chromatography can effectively replace multiple precipitation steps required in classical methods, saving significant analytical time. Comparative studies have shown that the chemical recovery from ion exchange methods (around 80%) can be higher than that from liquid-liquid extraction (around 70%). researchgate.net

Q & A

Q. What are the established laboratory protocols for synthesizing strontium dihydroxide [Sr(OH)₂]?